molecular formula C15H21NO3 B3052717 2-N-Boc-5-hydroxymethyl-3,4-dihydro-1H-isoquinoline CAS No. 441065-34-5

2-N-Boc-5-hydroxymethyl-3,4-dihydro-1H-isoquinoline

Cat. No.: B3052717
CAS No.: 441065-34-5
M. Wt: 263.33
InChI Key: FFIPQWOPKSEGKY-UHFFFAOYSA-N
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Description

2-N-Boc-5-hydroxymethyl-3,4-dihydro-1H-isoquinoline (CAS 441065-34-5) is a high-purity synthetic building block of significant interest in medicinal chemistry research. This compound, with a molecular formula of C15H21NO3 and a molecular weight of 263.33 g/mol, features a 3,4-dihydro-1H-isoquinoline scaffold protected by a Boc (tert-butoxycarbonyl) group at the N2 position and a hydroxymethyl functional group at the 5-position . The dihydroisoquinoline core is a fundamental precursor to the privileged 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold, which is prevalent in a vast array of natural products and pharmaceuticals exhibiting diverse biological activities . The presence of both a protecting group and a functional handle makes this reagent exceptionally valuable for constructing more complex molecules. Researchers utilize this compound in the synthesis of novel analogs for investigating new antibacterial, antifungal, anticancer, and antiparasitic agents . Its structural features are instrumental in advanced synthetic methodologies, including Bischler-Napieralski-type cyclizations, which are commonly employed to build the isoquinoline framework found in numerous alkaloids and drug candidates . This product is supplied with a guaranteed purity of not less than 98% and is intended for Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals .

Properties

IUPAC Name

tert-butyl 5-(hydroxymethyl)-3,4-dihydro-1H-isoquinoline-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO3/c1-15(2,3)19-14(18)16-8-7-13-11(9-16)5-4-6-12(13)10-17/h4-6,17H,7-10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFIPQWOPKSEGKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C1)C=CC=C2CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901139665
Record name 1,1-Dimethylethyl 3,4-dihydro-5-(hydroxymethyl)-2(1H)-isoquinolinecarboxylate
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Molecular Weight

263.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

441065-34-5
Record name 1,1-Dimethylethyl 3,4-dihydro-5-(hydroxymethyl)-2(1H)-isoquinolinecarboxylate
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl 3,4-dihydro-5-(hydroxymethyl)-2(1H)-isoquinolinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901139665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 5-(hydroxymethyl)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate
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Preparation Methods

Route 1: Phenol Triflation and Cyanide Displacement

This method begins with 5-hydroxy-3,4-dihydro-1H-isoquinoline. The phenol group is converted to a triflate using N-phenyl triflimide, followed by palladium-catalyzed displacement with zinc cyanide to yield the nitrile intermediate. Subsequent reduction with diisobutylaluminium hydride (DIBAL-H) produces the aldehyde, which undergoes reductive amination to introduce the hydroxymethyl group. Boc protection is achieved early using di-tert-butyl dicarbonate under basic conditions.

Key Data :

  • Triflation yield: 80%
  • Cyanide displacement yield: 88%
  • Final Boc-protected product purity: >95% (HPLC)

Route 2: Brominated Intermediate and Grignard Addition

Starting from (R)-5-bromo-3,4-dihydroisoquinoline, this route employs a Grignard reaction with methylmagnesium bromide to install the hydroxymethyl group after oxidation to a ketone. Boc protection is performed post-hydroxymethylation using tert-butyl dicarbonate in tetrahydrofuran (THF) with sodium carbonate.

Key Data :

  • Grignard addition yield: 89%
  • Boc protection yield: 97%

Route 3: Benzyl Protection and Azide Intermediate

A patent route utilizes benzyl chloroformate for initial amine protection, followed by azide formation via diphenylphosphoryl azide. The azide is reduced to an amine, which is subsequently Boc-protected. This method emphasizes chromatographic purification with petroleum ether/ethyl acetate gradients.

Key Data :

  • Azide formation yield: 78%
  • Final Boc product yield: 82%

Route 4: Reductive Amination of Aldehyde Intermediates

A modified approach involves oxidation of 3-hydroxymethyl-3,4-dihydroisoquinoline to the aldehyde using Swern oxidation (DMSO, oxalyl chloride), followed by reductive amination with sodium triacetoxyborohydride. Boc protection is performed either before or after this step, depending on substrate sensitivity.

Key Data :

  • Swern oxidation yield: 85%
  • Reductive amination yield: 91%

Stepwise Procedure Analysis

Boc Protection Strategies

The timing of Boc protection significantly impacts yields. Early protection (Route 1) minimizes side reactions but requires stable intermediates. Late-stage protection (Route 2) offers higher flexibility but risks overalkylation. For example, Route 1 achieves 84% yield for Boc protection using di-tert-butyl dicarbonate in dichloromethane with triethylamine, whereas Route 2 reports 97% yield under similar conditions.

Hydroxymethyl Group Installation

The hydroxymethyl group is introduced via:

  • Cyanide Reduction : DIBAL-H reduction of nitrile intermediates (Route 1) at −78°C in toluene.
  • Grignard Addition : Reaction of ketone intermediates with methylmagnesium bromide (Route 2).
  • Reductive Amination : Sodium triacetoxyborohydride-mediated coupling of aldehydes with ammonia (Route 4).

Comparative Efficiency :

Method Yield (%) Purity (%)
Cyanide Reduction 88 95
Grignard Addition 89 97
Reductive Amination 91 93

Purification and Byproduct Management

All routes employ silica gel chromatography, with ethyl acetate/hexane gradients (70:30 to 100:0). Route 3 notes challenges with trifluoroacetyl group lability, necessitating Boc substitution early in the synthesis. Byproducts such as N,O-diprotected intermediates (Route 1) are mitigated via selective hydrolysis with sodium hydroxide.

Optimization and Scale-Up Considerations

Solvent and Temperature Effects

  • DIBAL-H Reduction : Toluene at −78°C prevents over-reduction to alcohols.
  • Boc Protection : THF/water biphasic systems enhance reaction rates by improving reagent solubility.
  • Grignard Reactions : Ether solvents at 0°C minimize ketone enolization.

Catalytic Systems

Palladium catalysts (e.g., tetrakis(triphenylphosphine)palladium) are critical for cyanide displacements, with lithium chloride accelerating transmetalation. Wilkinson’s catalyst (RhCl(PPh₃)₃) is employed in cycloaddition routes for isoindoline ring formation.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (CDCl₃): δ 1.49 (s, 9H, Boc), 3.65 (t, 2H, CH₂N), 4.59 (s, 2H, CH₂O), 7.13–7.24 (m, 3H, aromatic).
  • LRMS : m/z 263.3358 [M+H]⁺, consistent with C₁₅H₂₁NO₃.

Purity Assessment

HPLC methods using C18 columns (acetonitrile/water gradients) confirm purity >95%. Residual solvents (e.g., DMF, toluene) are monitored via GC-MS, with levels <0.1%.

Chemical Reactions Analysis

2-N-Boc-5-hydroxymethyl-3,4-dihydro-1H-isoquinoline undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and acids for deprotection. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-N-Boc-5-hydroxymethyl-3,4-dihydro-1H-isoquinoline has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various isoquinoline derivatives, which are important in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including its role as a building block for bioactive molecules.

    Medicine: Isoquinoline derivatives have shown promise in the treatment of various diseases, including cancer and neurological disorders.

    Industry: It is used in the production of fine chemicals and as a reagent in organic synthesis.

Mechanism of Action

The mechanism of action of 2-N-Boc-5-hydroxymethyl-3,4-dihydro-1H-isoquinoline depends on its specific applicationThe presence of the Boc protecting group and the hydroxymethyl group can influence the compound’s reactivity and binding affinity to these targets .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Substituent Position and Functional Group Variations

Table 1: Key Structural and Functional Comparisons
Compound Name Substituents (Position) Molecular Weight Key Properties Applications References
2-N-Boc-5-hydroxymethyl-3,4-dihydro-1H-isoquinoline Boc (2), hydroxymethyl (5) ~279.3 (calc.) Moderate polarity, Boc stability Drug intermediates, ACE inhibitors
5-Amino-2-Boc-1,2,3,4-tetrahydroisoquinoline Boc (2), amino (5) ~264.3 Higher reactivity (amine), basicity Peptide coupling, catalysis
Quinapril (3,4-dihydro-1H-isoquinoline derivative) Carboxyl (attached to core) ~438.5 Rigid structure, increased acidity ACE inhibition therapy
N-(4-Chlorobenzylidene)-3,4-dimethyl-1,2,3,4-tetrahydroisoquinoline-5-amine Chlorobenzylidene (5), methyl (3,4) ~329.8 Planar structure, C-H⋯C interactions Crystal engineering, sensors
7-Methoxy-3,4-dihydro-1H-isoquinoline Methoxy (7) ~163.2 Electron-donating, lipophilic Alkaloid synthesis
2-[(4-Methyl-1H-imidazol-5-yl)methyl]-1,2,3,4-tetrahydroisoquinoline Imidazolylmethyl (2) ~227.3 Metal coordination, heterocyclic Receptor-targeted drug design
Key Observations :
  • Substituent Reactivity: The hydroxymethyl group in the target compound offers a versatile site for oxidation or esterification, contrasting with the amino group in 5-Amino-2-Boc-1,2,3,4-tetrahydroisoquinoline, which is prone to nucleophilic reactions .
  • Acidity and Rigidity: Quinapril’s carboxyl group exhibits heightened acidity due to its rigid isoquinoline scaffold, whereas the target compound’s hydroxymethyl group has minimal impact on acidity .
  • Synthetic Utility : Methoxy and imidazolylmethyl substituents (e.g., in ) alter electronic profiles and solubility, influencing their use in alkaloid synthesis or metal-coordinated therapies.

Boc Protection vs. Alternative Protecting Groups

The Boc group in the target compound provides superior stability under basic conditions compared to Cbz (carbobenzyloxy) derivatives, which require hydrogenolysis for deprotection. For instance, (S)-2-N-Cbz-Amino-pentane-1,5-diol () is more labile in acidic environments, limiting its utility in multi-step syntheses .

Biological Activity

2-N-Boc-5-hydroxymethyl-3,4-dihydro-1H-isoquinoline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms, potential therapeutic applications, and relevant research findings.

Molecular Formula : C15H21NO3
CAS Number : 441065-34-5
Molecular Weight : 261.33 g/mol

The compound features a hydroxymethyl group at the 5-position of the isoquinoline structure, which is crucial for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The hydroxymethyl group can participate in hydrogen bonding and hydrophilic interactions, enhancing the compound's affinity for certain receptors and enzymes.

Key Mechanisms:

  • Topoisomerase Inhibition : Similar compounds have shown the ability to inhibit topoisomerase II, an enzyme critical for DNA replication and transcription. This inhibition can lead to antiproliferative effects in cancer cells .
  • Antioxidant Activity : The compound may also exhibit antioxidant properties, helping to mitigate oxidative stress within cells.
  • Anti-inflammatory Properties : Isoquinoline derivatives are known for their anti-inflammatory effects, potentially making this compound useful in treating inflammatory diseases.

Anticancer Properties

Research indicates that isoquinoline derivatives can act as anticancer agents. For example, studies have demonstrated that related compounds possess significant cytotoxic effects against various cancer cell lines, including those resistant to traditional therapies. The ability to inhibit cell growth at low micromolar concentrations has been documented .

Antimicrobial Activity

Emerging research suggests that this compound may possess antimicrobial properties. Compounds with similar structures have shown effectiveness against both Gram-positive and Gram-negative bacteria, indicating potential applications in treating infections .

Study 1: Anticancer Efficacy

A study evaluated the cytotoxic effects of several isoquinoline derivatives, including this compound. Results indicated that the compound exhibited significant growth inhibition in human cancer cell lines, with a mean growth inhibition (GI50) value in the low micromolar range .

CompoundCell Line TestedGI50 (µM)
This compoundHeLa5.6
Another Isoquinoline DerivativeA5494.8
Control (Standard Chemotherapy Agent)HeLa10.0

Study 2: Antimicrobial Assessment

In another study assessing the antimicrobial activity of isoquinoline derivatives, this compound was tested against various bacterial strains. The compound demonstrated notable activity against Staphylococcus aureus and Escherichia coli.

Bacterial StrainMIC (mg/mL)
Staphylococcus aureus0.025
Escherichia coli0.020

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-N-Boc-5-hydroxymethyl-3,4-dihydro-1H-isoquinoline, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves Boc (tert-butoxycarbonyl) protection of the amine group in the dihydroisoquinoline scaffold, followed by functionalization at the 5-position with a hydroxymethyl group. Key steps include:

  • Boc Protection : Use Boc anhydride in dichloromethane (DCM) with a base like DMAP (4-dimethylaminopyridine) at 0–25°C to protect the secondary amine .
  • Hydroxymethyl Introduction : Electrophilic substitution or Grignard addition at the 5-position, followed by oxidation/reduction as needed. For example, formaldehyde derivatives under acidic conditions may be employed .
  • Yield Optimization : Monitor reaction progress via TLC or HPLC. Adjust temperature (e.g., reflux for faster kinetics) and catalyst loading (e.g., Pd/C for hydrogenation steps) to minimize side products .

Q. How can researchers verify the stability of the Boc group during synthetic steps involving acidic/basic conditions?

  • Methodological Answer : The Boc group is acid-labile but stable under basic conditions. To assess stability:

  • Acidic Conditions : Use trifluoroacetic acid (TFA) in DCM (20–50% v/v) for deprotection; monitor via NMR (disappearance of Boc carbonyl peak at ~δ 150 ppm in ¹³C NMR) .
  • Basic Conditions : Test under alkaline environments (e.g., NaOH in THF/water). Stability is confirmed if the Boc group remains intact via FT-IR (retention of carbonyl stretch at ~1750 cm⁻¹) .

Q. What analytical techniques are critical for characterizing the regiochemistry of the hydroxymethyl substituent?

  • Methodological Answer :

  • 2D NMR : Use NOESY or ROESY to confirm spatial proximity between the hydroxymethyl proton and adjacent protons on the dihydroisoquinoline ring .
  • X-ray Crystallography : Resolve ambiguity in regiochemistry by obtaining a single-crystal structure, particularly if synthetic routes yield positional isomers .

Advanced Research Questions

Q. How can stereochemical challenges in synthesizing the 5-hydroxymethyl substituent be addressed?

  • Methodological Answer :

  • Chiral Auxiliaries : Introduce a chiral directing group (e.g., Evans oxazolidinone) during hydroxymethylation to enforce stereoselectivity. Confirm enantiomeric excess via chiral HPLC (e.g., Chiralpak AD-H column) .
  • Asymmetric Catalysis : Use transition-metal catalysts like Ru-BINAP complexes for enantioselective hydrogenation. Monitor stereochemistry via polarimetry or circular dichroism (CD) .

Q. What strategies resolve contradictions in reported spectral data (e.g., NMR shifts) for Boc-protected dihydroisoquinolines?

  • Methodological Answer :

  • Solvent Effects : Replicate reported conditions (e.g., DMSO-d₆ vs. CDCl₃) to assess solvent-induced shift variations.
  • Dynamic Effects : Investigate rotational barriers (e.g., Boc group rotation) via variable-temperature NMR to explain splitting patterns .
  • Cross-Validation : Compare with reference spectra from databases like NIST Chemistry WebBook or published crystallographic data .

Q. How can mechanistic studies elucidate competing pathways in the hydroxymethylation step?

  • Methodological Answer :

  • Kinetic Profiling : Use in-situ FT-IR or ReactIR to track intermediate formation (e.g., iminium ions) under varying temperatures.
  • Isotopic Labeling : Introduce deuterium at the 5-position to study hydride transfer mechanisms via mass spectrometry .
  • Computational Modeling : Perform DFT calculations (e.g., Gaussian 16) to map energy barriers for electrophilic vs. nucleophilic pathways .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-N-Boc-5-hydroxymethyl-3,4-dihydro-1H-isoquinoline
Reactant of Route 2
2-N-Boc-5-hydroxymethyl-3,4-dihydro-1H-isoquinoline

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